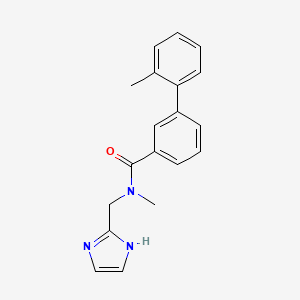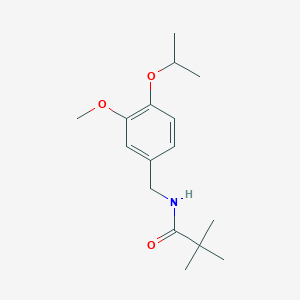![molecular formula C17H28N2O2S B5267251 N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide](/img/structure/B5267251.png)
N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide, also known as ADMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADMA is a derivative of the amino acid L-arginine and is involved in the regulation of nitric oxide (NO) production in the body.
Mechanism of Action
N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide inhibits NOS activity by competing with L-arginine for the active site of the enzyme. This results in decreased NO production and impaired endothelial function. This compound also promotes oxidative stress and inflammation, which contribute to the development of cardiovascular diseases and other chronic conditions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including decreased NO production, impaired endothelial function, increased oxidative stress and inflammation, and altered immune function. This compound has also been associated with the development of cardiovascular diseases, pulmonary hypertension, and kidney diseases.
Advantages and Limitations for Lab Experiments
N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide has several advantages for lab experiments, including its stability and ease of synthesis. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
For N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide research include the development of novel this compound inhibitors for the treatment of cardiovascular diseases and other chronic conditions.
Synthesis Methods
N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide can be synthesized by reacting L-arginine with 1-adamantylthiol and acetic anhydride. The reaction yields this compound as a white crystalline solid with a melting point of 132-134°C. The purity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and kidney diseases. This compound is a competitive inhibitor of the enzyme nitric oxide synthase (NOS), which is responsible for the production of NO in the body. NO is a potent vasodilator and is involved in the regulation of blood pressure, blood flow, and immune function. This compound inhibits NOS activity, leading to decreased NO production and impaired endothelial function.
Properties
IUPAC Name |
2-[[2-(1-adamantylsulfanyl)acetyl]amino]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-11(16(21)19(2)3)18-15(20)10-22-17-7-12-4-13(8-17)6-14(5-12)9-17/h11-14H,4-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMHDXXUCYRMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC(=O)CSC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,2-diphenylpropyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5267168.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5267179.png)
![methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5267190.png)
![ethyl (1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-2-piperidinyl)acetate](/img/structure/B5267191.png)
![2-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5267199.png)
![methyl {[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B5267216.png)

![(3aR*,6aS*)-5-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5267230.png)

![(2R)-2-amino-N-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pentanamide](/img/structure/B5267239.png)
![1-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5267263.png)
![N-[2-(2-furyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5267271.png)
![3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}benzyl)-1H-pyrazole](/img/structure/B5267284.png)
